molecular formula C24H32N2O10 B3000079 2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione CAS No. 2416235-69-1

2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

Cat. No. B3000079
CAS RN: 2416235-69-1
M. Wt: 508.524
InChI Key: UNHKTRCDTBRSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione” is a complex organic molecule. It has a molecular weight of 274.23 . The IUPAC name for this compound is 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3 (2H)-dione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N2O5/c16-8-3-1-2-6-10 (8)13 (20)15 (12 (6)19)7-4-5-9 (17)14-11 (7)18/h1-3,7,16H,4-5H2, (H,14,17,18) . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Modulators of Cereblon Protein

The compound has been identified as a potential modulator of cereblon (CRBN) activity . CRBN is a protein that plays a crucial role in various biological processes, including cellular proliferation. Modulating its activity could have significant implications for treating disorders of uncontrolled cellular proliferation, such as cancer .

GSPT1 Degraders

In addition to modulating CRBN activity, the compound can also act as a GSPT1 degrader . GSPT1 is a protein that is involved in the termination of protein synthesis and mRNA decay and is associated with various types of cancer. The ability to degrade this protein selectively could open up new avenues for cancer treatment .

Modulators of IKZF1 Activity

The compound could also be used as a modulator of IKZF1 activity . IKZF1 is a transcription factor that plays a key role in the development and function of the immune system. Dysregulation of IKZF1 activity is associated with various clinical conditions, including certain types of leukemia .

Pharmaceutical Compositions

The compound can be used in the formulation of pharmaceutical compositions for treating various clinical conditions and disorders . These compositions could potentially be used in therapies for conditions associated with cereblon protein dysfunction, GSPT1 dysfunction, and/or IKZF1 dysfunction .

Chemical Synthesis

The compound can be used as a starting material or intermediate in chemical synthesis . Its unique structure and functional groups make it a valuable component in the synthesis of various other compounds .

Research Tool

Given its ability to modulate the activity of specific proteins and its potential therapeutic applications, the compound can be used as a research tool in the study of these proteins and the disorders associated with them .

Safety And Hazards

The compound has been assigned the GHS07 and GHS08 pictograms, indicating that it may cause harm if swallowed, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O10/c27-7-2-8-32-9-10-33-11-12-34-13-14-35-15-16-36-19-4-1-3-17-21(19)24(31)26(23(17)30)18-5-6-20(28)25-22(18)29/h1,3-4,18,27H,2,5-16H2,(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHKTRCDTBRSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

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